[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid
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Overview
Description
[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromine atom, an ethyl group, and a methyl group attached to the quinoline ring, along with a sulfanylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid typically involves multiple steps. One common route starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 6-position. This is followed by the alkylation of the 3-position with an ethyl group. The next step involves the introduction of the sulfanyl group at the 4-position, which is achieved through a nucleophilic substitution reaction. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Quinoline derivatives without the bromine atom.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with proteins, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid can be compared with other quinoline derivatives, such as:
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Similar structure but different functional groups.
Quinolinyl-pyrazoles: Different heterocyclic system but similar biological activities.
Boronic esters: Used in similar chemical reactions but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-3-10-8(2)16-12-5-4-9(15)6-11(12)14(10)19-7-13(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXVWLOZXGEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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